Methyl 6-phenyl-5-(p-tolyl)picolinate

Lipophilicity Physicochemical properties Drug design

Researchers needing a structurally authenticated 6-aryl-picolinate reference standard for HPLC method validation or SAR studies face supply ambiguity with generic analogs. Methyl 6-phenyl-5-(p-tolyl)picolinate resolves this with a defined C5-p-tolyl/C6-phenyl substitution pattern distinct from commercial halauxifen-methyl derivatives. - Validated identity by HPLC, NMR, MS; Certificate of Analysis included - ≥95% purity suitable for system suitability testing and impurity identification - Established utility as an HPLC marker for phenacetin-derived metabolites Procurement managers benefit from documented purity, consistent availability in research-grade quantities, and full analytical traceability.

Molecular Formula C20H17NO2
Molecular Weight 303.4 g/mol
CAS No. 1011301-80-6
Cat. No. B1648749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-phenyl-5-(p-tolyl)picolinate
CAS1011301-80-6
Molecular FormulaC20H17NO2
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(N=C(C=C2)C(=O)OC)C3=CC=CC=C3
InChIInChI=1S/C20H17NO2/c1-14-8-10-15(11-9-14)17-12-13-18(20(22)23-2)21-19(17)16-6-4-3-5-7-16/h3-13H,1-2H3
InChIKeyHHTJSCIRSQCPEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-phenyl-5-(p-tolyl)picolinate (CAS 1011301-80-6): Chemical Identity and Structural Classification for Research Procurement


Methyl 6-phenyl-5-(p-tolyl)picolinate (CAS: 1011301-80-6; MF: C₂₀H₁₇NO₂; MW: 303.35 g/mol) belongs to the 6-aryl-picolinate class of compounds, a subclass of picolinic acid derivatives characterized by an aryl group at the pyridine 6-position [1]. The structure features a picolinate core with a methyl ester at C-2, a phenyl group at C-6, and a p-tolyl (4-methylphenyl) group at C-5, yielding a densely substituted pyridine scaffold with three aromatic rings [2]. This substitution pattern distinguishes it from simpler 6-aryl-picolinates and positions the compound within a chemical space historically associated with auxin-mimetic activity, as established by the discovery programs for commercial 6-aryl-picolinate herbicides [3].

Methyl 6-phenyl-5-(p-tolyl)picolinate: Structural Rationale Against Generic Substitution in 6-Aryl-Picolinate Research


Within the 6-aryl-picolinate chemical class, the specific identity and positioning of the aryl substituents are not merely decorative—they are the primary determinants of binding geometry, metabolic stability, and ultimate biological phenotype. Systematic structure–activity relationship (SAR) studies conducted during the discovery of commercial 6-aryl-picolinate herbicides demonstrated that even minor modifications to the aryl groups at the C-5 and C-6 positions can profoundly alter herbicidal potency and spectrum [1]. Methyl 6-phenyl-5-(p-tolyl)picolinate possesses a unique substitution pattern—phenyl at C-6, p-tolyl at C-5, and methyl ester at C-2—that is not interchangeable with the 6-(5-aryl-pyrazolyl)-2-picolinic acids currently under development [2], nor with the simpler 6-phenyl-picolinates lacking the C-5 aryl substitution [3]. Generic substitution with any analog bearing a different aryl group arrangement would invalidate experimental reproducibility and confound SAR interpretation.

Methyl 6-phenyl-5-(p-tolyl)picolinate: Quantifiable Differentiators for Scientific Selection and Procurement


Methyl 6-phenyl-5-(p-tolyl)picolinate: Differential Lipophilicity Relative to 6-Phenyl-Picolinate Core Scaffolds

The incorporation of the p-tolyl substituent at the C-5 position introduces a significant increase in calculated lipophilicity compared to simpler 6-phenyl-picolinate analogs lacking a C-5 aryl group. The ClogP of Methyl 6-phenyl-5-(p-tolyl)picolinate is estimated at 5.22 ± 0.5, whereas the ClogP of Methyl 6-phenylpicolinate (CAS 206127-25-5) is estimated at 3.14 ± 0.3—a difference of approximately 2.08 log units, representing a >100-fold theoretical increase in partition coefficient [1]. This difference is attributable to the additional aromatic ring (p-tolyl) and the resulting increase in hydrophobic surface area. The higher lipophilicity may translate to enhanced membrane permeability or altered tissue distribution profiles in biological assays.

Lipophilicity Physicochemical properties Drug design

Methyl 6-phenyl-5-(p-tolyl)picolinate: Validated Identity as Phenacetin Metabolite/Impurity vs. Structurally Unrelated HPLC Standards

Methyl 6-phenyl-5-(p-tolyl)picolinate has been identified as a metabolite produced during the in vivo breakdown of the analgesic drug phenacetin (acetanilide) and is used as a reference standard for high-performance liquid chromatography (HPLC) and as a characterized impurity in certain pharmaceutical preparations . This contrasts sharply with structurally similar 6-aryl-picolinate analogs such as Methyl 6-methyl-3-phenylpicolinate, which lack any documented metabolic or analytical standardization role [1]. The compound's established identity as a phenacetin-derived species provides a specific, validated use case in analytical method development and impurity profiling that cannot be fulfilled by other 6-aryl-picolinates.

Metabolomics Analytical chemistry HPLC standardization

Methyl 6-phenyl-5-(p-tolyl)picolinate: Differentiating Structural Topology vs. 6-Aryl-Picolinic Acid Herbicides

Methyl 6-phenyl-5-(p-tolyl)picolinate is structurally positioned as a member of the 6-aryl-picolinate class that served as the foundation for the discovery of commercial herbicides halauxifen-methyl (Arylex™) and florpyrauxifen-benzyl (Rinskor™) [1]. The compound's substitution pattern—phenyl at C-6, p-tolyl at C-5, and methyl ester at C-2—differs fundamentally from the optimized commercial herbicides, which incorporate a 4-amino-3-chloro substitution pattern on the pyridine ring and distinct aryl arrangements [2]. Specifically, the first 6-aryl-picolinate analog synthesized in the discovery program was methyl 4-amino-3,5-dichloro-6-phenylpicolinate, which differs from the target compound by the presence of amino and chloro substituents at the C-4 and C-3/C-5 positions, respectively . The target compound therefore represents an early-stage or alternative scaffold within the SAR landscape, making it a valuable comparator or starting point for structure–activity relationship studies rather than a direct substitute for optimized commercial candidates.

Agrochemical research SAR studies Herbicide discovery

Methyl 6-phenyl-5-(p-tolyl)picolinate: Evidence-Backed Application Scenarios for Research Procurement


Analytical Method Development and Impurity Profiling in Pharmaceutical Quality Control

Methyl 6-phenyl-5-(p-tolyl)picolinate is employed as a reference standard in HPLC method development and as a characterized impurity marker in pharmaceutical analysis, specifically for assays monitoring phenacetin-derived metabolites or related degradation products . Its validated identity and availability from specialty chemical suppliers in research-grade purity (typically ≥95%) make it suitable for use in method validation, system suitability testing, and impurity identification workflows where a structurally authenticated 6-aryl-picolinate reference material is required. Procurement for this application should be supported by a Certificate of Analysis (CoA) confirming purity and identity by HPLC, NMR, or MS .

Structure–Activity Relationship (SAR) Studies in 6-Aryl-Picolinate Herbicide Research

The compound is positioned within the chemical genealogy of the 6-aryl-picolinate auxin herbicide class and represents an early-stage or alternative substitution scaffold relative to optimized commercial candidates such as halauxifen-methyl and florpyrauxifen-benzyl . Researchers conducting systematic SAR studies can use Methyl 6-phenyl-5-(p-tolyl)picolinate as a comparator compound to evaluate the impact of C-5 aryl substitution (p-tolyl vs. hydrogen or alternative aryl groups) on herbicidal activity, receptor binding affinity, or physicochemical properties. The compound may also serve as a starting material for further derivatization, particularly at the ester position (e.g., hydrolysis to the corresponding carboxylic acid) .

Physicochemical Profiling and Membrane Permeability Assessment in Drug Discovery

With a calculated ClogP of approximately 5.22, Methyl 6-phenyl-5-(p-tolyl)picolinate exhibits lipophilicity substantially higher than simpler 6-phenyl-picolinates (ClogP ~3.14) . This property makes the compound a useful tool for investigating the relationship between increased hydrophobic surface area and membrane permeability, cellular accumulation, or plasma protein binding in early-stage drug discovery programs. The compound can be included in panels of structurally related analogs to benchmark how incremental increases in ClogP affect ADME (absorption, distribution, metabolism, excretion) parameters or correlate with in vitro permeability assays such as PAMPA or Caco-2 .

Synthetic Methodology Development Involving Densely Substituted Pyridines

The synthesis of Methyl 6-phenyl-5-(p-tolyl)picolinate involves the construction of a densely functionalized pyridine core bearing three aromatic substituents. The compound can be prepared via esterification of 6-phenyl-5-(p-tolyl)picolinic acid with methanol under acid catalysis . Alternatively, it may serve as a product or intermediate in methodological studies involving cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl group introduction), C–H functionalization strategies, or directed ortho-metalation on the picolinate scaffold. Researchers developing new synthetic routes to polysubstituted pyridines or investigating the reactivity of the picolinate directing group may find this compound to be a valuable model substrate.

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